molecular formula C12H13ClF2N4O B12999095 2-Chloro-9-(4,4-difluorocyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one

2-Chloro-9-(4,4-difluorocyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one

Cat. No.: B12999095
M. Wt: 302.71 g/mol
InChI Key: ZXSCHOMKGFJXFQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Chloro-9-(4,4-difluorocyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purinone ring.

    Addition Reactions: The difluorocyclohexyl group can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions would depend on the specific transformation desired. Major products formed from these reactions would vary based on the reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving purinone derivatives.

    Medicine: As a potential lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-9-(4,4-difluorocyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

2-Chloro-9-(4,4-difluorocyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one can be compared with other purinone derivatives, such as:

  • 2-Chloro-9-(cyclohexyl)-7-methyl-7,9-dihydro-8H-purin-8-one
  • 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one

The presence of the difluorocyclohexyl group in this compound may confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds without this group.

Properties

Molecular Formula

C12H13ClF2N4O

Molecular Weight

302.71 g/mol

IUPAC Name

2-chloro-9-(4,4-difluorocyclohexyl)-7-methylpurin-8-one

InChI

InChI=1S/C12H13ClF2N4O/c1-18-8-6-16-10(13)17-9(8)19(11(18)20)7-2-4-12(14,15)5-3-7/h6-7H,2-5H2,1H3

InChI Key

ZXSCHOMKGFJXFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=C(N=C2N(C1=O)C3CCC(CC3)(F)F)Cl

Origin of Product

United States

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